

Spectroscopic Data Interpretation of o-Vanillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-3-methoxybenzoic acid**

Cat. No.: **B043213**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid (**2-hydroxy-3-methoxybenzoic acid**), a key organic compound with applications in various scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Introduction

o-Vanillic acid, systematically named **2-hydroxy-3-methoxybenzoic acid**, is an isomer of the more common vanillic acid. Its unique substitution pattern on the benzene ring gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of o-vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~9.0 - 10.0	Singlet (broad)	1H	Phenolic hydroxyl (-OH)
~7.6	Doublet of doublets	1H	H-6
~7.2	Doublet of doublets	1H	H-4
~6.9	Triplet	1H	H-5
3.9	Singlet	3H	Methoxy (-OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (δ) (ppm)	Assignment
~170	Carboxylic acid (-C=O)
~150	C-2 (C-OH)
~148	C-3 (C-OCH ₃)
~125	C-6
~120	C-4
~118	C-5
~115	C-1
~56	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for o-Vanillic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid dimer)
~3200	Broad	O-H stretch (phenolic)
~1680	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

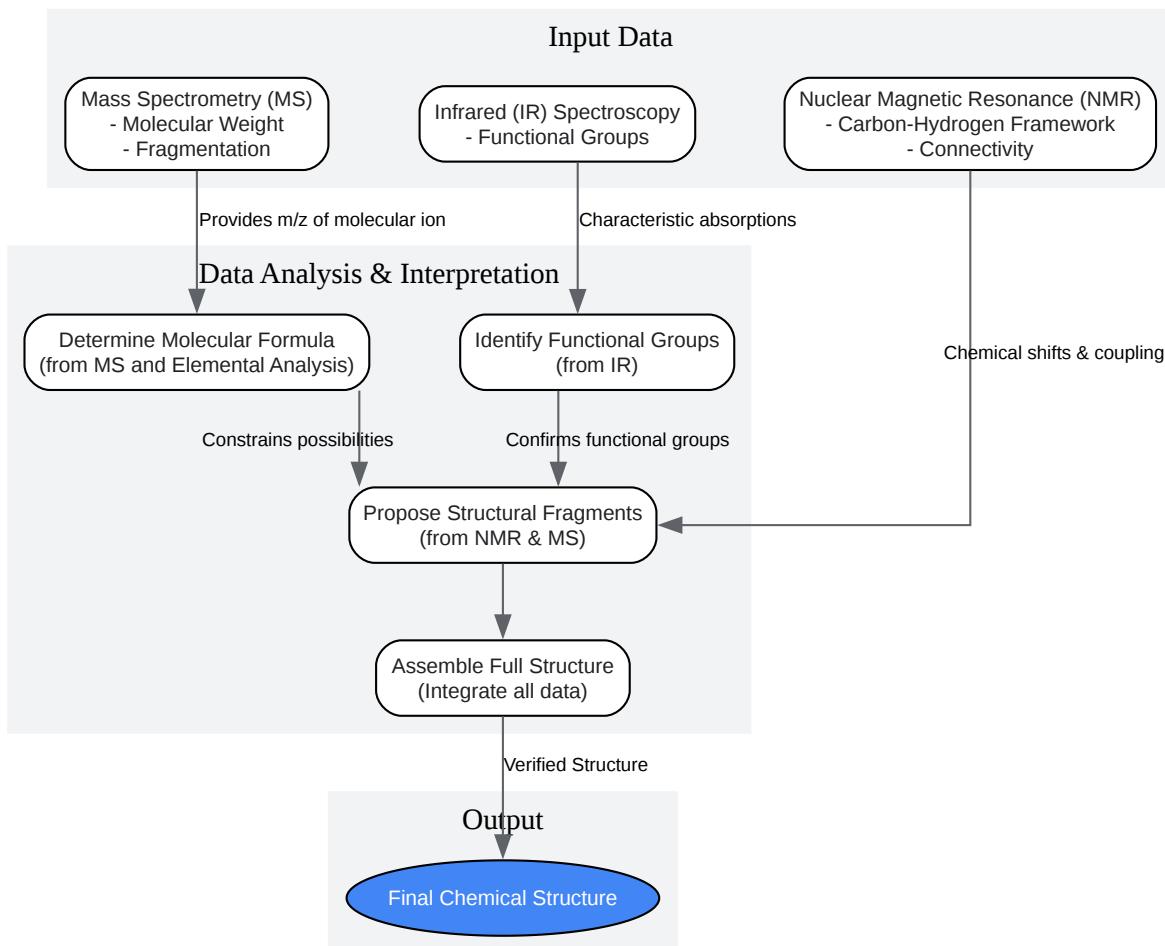
m/z	Relative Intensity	Assignment
168	High	[M] ⁺ (Molecular Ion)
151	Medium	[M - OH] ⁺
123	High	[M - COOH] ⁺
95	Medium	[M - COOH - CO] ⁺

Experimental Protocols

NMR Spectroscopy

A sample of o-vanillic acid (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

FT-IR Spectroscopy


For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Interpretation Workflow & Key Structural Features

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of an organic compound like o-vanillic acid and highlight the correlation between its structural features and expected spectroscopic signals.

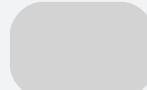
[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic data interpretation.

Expected Spectroscopic Signals

MS:

- $[M]^+$: m/z 168
- Fragments: m/z 151, 123


IR:

- O-H (acid): 3300-2500 cm^{-1}
- O-H (phenol): ~3200 cm^{-1}
- C=O: ~1680 cm^{-1}
- C-O: ~1250 cm^{-1}

 ^{13}C NMR:

- C=O: ~170 ppm
- Ar-C: ~115-150 ppm
- OCH₃: ~56 ppm

o-Vanillic Acid Structure

 ^1H NMR:

- Ar-H: ~6.9-7.6 ppm
- COOH: ~11-13 ppm
- OH: ~9-10 ppm
- OCH₃: ~3.9 ppm

[Click to download full resolution via product page](#)

Caption: Key functional groups and their expected spectroscopic signals.

- To cite this document: BenchChem. [Spectroscopic Data Interpretation of o-Vanillic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043213#o-vanillic-acid-spectroscopic-data-interpretation-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com